5-bromo-1-butyl-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-bromo-1-butyl-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure with a bromine atom, a butyl group, and a furan ring, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-butyl-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, including the formation of the indole core, bromination, and the introduction of the butyl and furan groups. Common synthetic routes may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole core can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Introduction of the Butyl Group: This can be done through alkylation reactions using butyl halides.
Addition of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines, thiols, and alkoxides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Amino, thio, and alkoxy derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-bromo-1-butyl-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1-butyl-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
- 5-bromo-1-butyl-3-hydroxy-3-[2-(5-methylthiophene-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
- 5-bromo-1-butyl-3-hydroxy-3-[2-(5-methylpyrrole-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the furan ring, bromine atom, and butyl group contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C19H20BrNO4 |
---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
5-bromo-1-butyl-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]indol-2-one |
InChI |
InChI=1S/C19H20BrNO4/c1-3-4-9-21-15-7-6-13(20)10-14(15)19(24,18(21)23)11-16(22)17-8-5-12(2)25-17/h5-8,10,24H,3-4,9,11H2,1-2H3 |
InChI Key |
QQKFXTUHNCMWJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=C(O3)C)O |
Origin of Product |
United States |
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